

Solid-phase extraction method for Flubromazolam from urine samples

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Compound of Interest

Compound Name: *Flubromazolam*

Cat. No.: *B1261935*

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An Application Note and Protocol for the Solid-Phase Extraction of **Flubromazolam** from Urine Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed solid-phase extraction (SPE) method for the quantification of **Flubromazolam** in human urine samples. The protocol is designed for use in clinical and forensic toxicology settings, as well as in drug metabolism and pharmacokinetic studies.

Introduction

Flubromazolam is a potent triazolo-benzodiazepine that has emerged as a novel psychoactive substance (NPS). Due to its high potency and potential for abuse, sensitive and reliable analytical methods are required for its detection in biological matrices such as urine. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note describes a robust SPE protocol for the extraction of **Flubromazolam** and its metabolites from urine, ensuring high recovery and clean extracts for accurate quantification.

The metabolism of **Flubromazolam** primarily involves hydroxylation and glucuronidation.^{[1][2]} Therefore, an enzymatic hydrolysis step is crucial to cleave the glucuronide conjugates and accurately quantify the total amount of **Flubromazolam** and its hydroxylated metabolites.^[1]

This protocol incorporates an in-well hydrolysis step to streamline the sample preparation workflow.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the solid-phase extraction of **Flubromazolam** from urine samples.

Materials and Reagents

- SPE Plate: Strata-X-Drug B Plus 96-well plate, 30 mg (Part No.: 8E-S128-TGB-P) or equivalent mixed-mode polymeric SPE sorbent.
- **Flubromazolam** analytical standard
- Internal Standard (IS): Diclazepam-D4 or other suitable deuterated benzodiazepine analogue.
- Enzyme: β -glucuronidase from *E. coli* (e.g., IMCSzyme® RT)
- Reagents:
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Formic acid ($\geq 98\%$)
 - Ammonium hydroxide (28-30%)
 - Ammonium acetate
 - Deionized water
- Equipment:
 - 96-well plate vortexer/shaker
 - Positive pressure or vacuum manifold for SPE

- Sample concentrator/evaporator (e.g., nitrogen evaporator)
- LC-MS/MS system

Sample Pretreatment and Hydrolysis

- To each well of the 96-well SPE plate, add 200 µL of urine sample.
- Spike with 20 µL of the internal standard working solution (e.g., 0.5 µg/mL Diclazepam-D4).
- Add 60 µL of RT hydrolysis buffer (or a suitable buffer to achieve pH 5-6).
- Add 20 µL of β -glucuronidase enzyme solution.
- Incubate at room temperature for 15 minutes with gentle shaking.[3] Some methods may require incubation at higher temperatures (e.g., 37°C or 60°C) for longer durations (1-2 hours) for complete hydrolysis.[4][5]

Solid-Phase Extraction (SPE) Protocol

The following protocol is adapted from a validated method for designer benzodiazepines, including **Flubromazolam**.[3]

- Load: After incubation, add 200 µL of 0.1% formic acid in water to each well. Mix by vortexing for one minute. Apply vacuum or positive pressure to load the entire sample onto the SPE sorbent.
- Wash 1: Add 1 mL of 0.1% formic acid in water to each well and apply vacuum/pressure to pass the solution through the sorbent.
- Wash 2: Add 1 mL of 30% methanol in water to each well and apply vacuum/pressure.
- Dry: Dry the SPE plate under high vacuum (15-20 in Hg) for 5 minutes.
- Elute: Elute the analytes with two aliquots of 0.5 mL of 5% ammonium hydroxide in methanol.
- Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.

- Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative data for the analysis of **Flubromazolam** using the described SPE and LC-MS/MS method.[\[3\]](#)

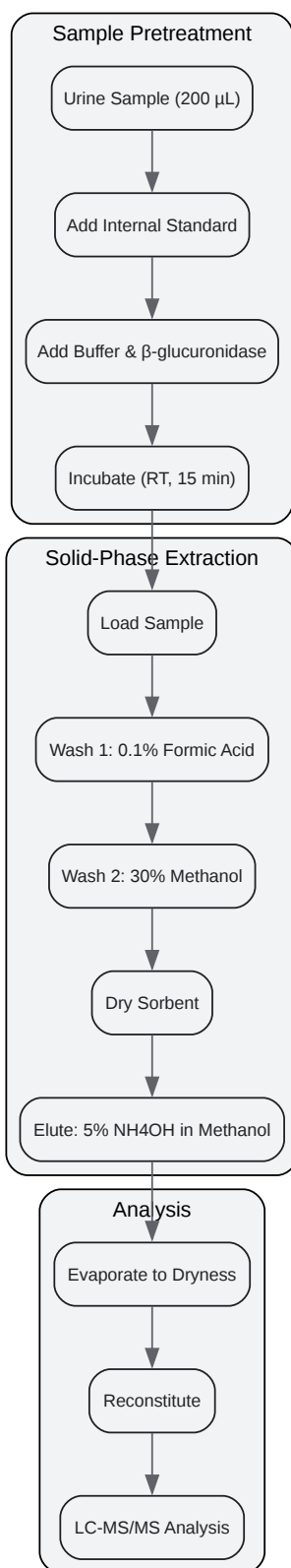
Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Linearity (R ²)	Recovery (%)	%CV of Recovery
Flubromazolam	1.9	371.0	292.0	0.998	76-114	< 10

Table 1: Quantitative data for **Flubromazolam** analysis following SPE from urine. Data sourced from a method for the analysis of 13 designer benzodiazepines.[\[3\]](#)

Diagrams

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of **Flubromazolam** from urine samples.

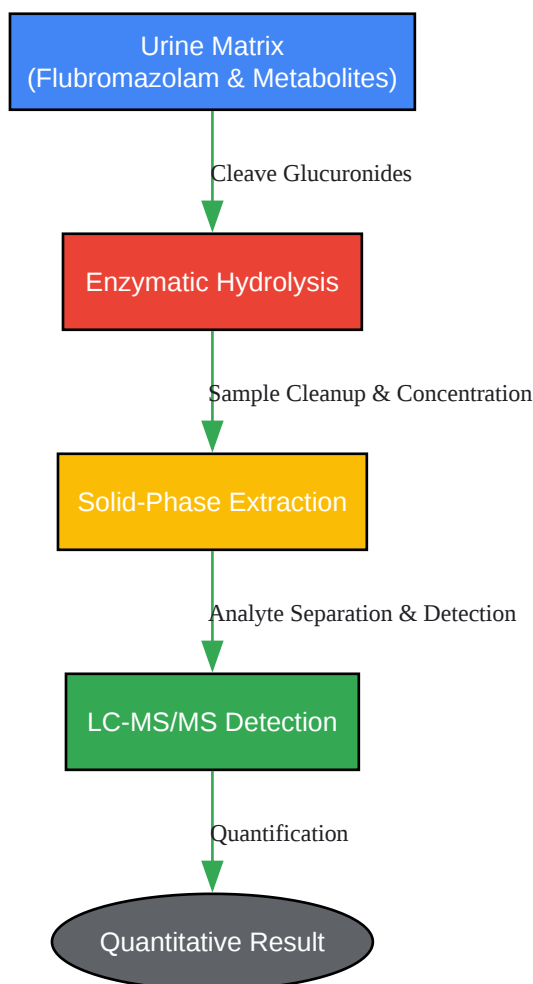


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Workflow for **Flubromazolam** SPE from urine.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and rationale behind the key stages of the analytical method.



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Key stages in the analytical method for **Flubromazolam**.

Conclusion

The described solid-phase extraction method provides a reliable and efficient means of isolating **Flubromazolam** from urine samples for subsequent LC-MS/MS analysis. The inclusion of an enzymatic hydrolysis step is critical for the accurate measurement of total **Flubromazolam**, accounting for its major metabolic pathways. The use of a mixed-mode SPE sorbent ensures effective removal of matrix interferences and high recovery of the target

analyte. This protocol is suitable for high-throughput screening and confirmation of **Flubromazolam** in various research and diagnostic settings.

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